molecular formula C18H22N6O4 B2688097 N-(2-(4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1219913-74-2

N-(2-(4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2688097
CAS No.: 1219913-74-2
M. Wt: 386.412
InChI Key: UZEDXFJXSGPZAF-UHFFFAOYSA-N
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Description

N-(2-(4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a triazole ring, a piperazine moiety, and a benzo[d][1,3]dioxole structure

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Piperazine Derivatization: The piperazine moiety is introduced through nucleophilic substitution reactions.

    Benzo[d][1,3]dioxole Incorporation: The benzo[d][1,3]dioxole structure is typically introduced via electrophilic aromatic substitution reactions.

    Final Coupling: The final coupling step involves the reaction of the triazole-piperazine intermediate with the benzo[d][1,3]dioxole derivative under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to ring-opening or hydrogenation.

    Substitution: The benzo[d][1,3]dioxole structure can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require Lewis acids like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Oxidation of the piperazine moiety can lead to the formation of N-oxides.

    Reduction: Reduction of the triazole ring can yield partially or fully hydrogenated triazole derivatives.

    Substitution: Substitution reactions on the benzo[d][1,3]dioxole ring can produce various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: It may find use in the development of new materials with specific chemical or physical properties.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide: This compound is unique due to its specific combination of functional groups and structural features.

    This compound: Similar compounds may include other triazole-containing piperazine derivatives with different substituents on the benzo[d][1,3]dioxole ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of a triazole ring, a piperazine moiety, and a benzo[d][1,3]dioxole structure. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[2-[4-(1-methyltriazole-4-carbonyl)piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O4/c1-22-11-14(20-21-22)18(26)24-8-6-23(7-9-24)5-4-19-17(25)13-2-3-15-16(10-13)28-12-27-15/h2-3,10-11H,4-9,12H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEDXFJXSGPZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCN(CC2)CCNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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